BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE
Brand Name: Vulcanchem
CAS No.: 125804-04-8
VCID: VC0163683
InChI: InChI=1S/C27H56N2O.C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h4-26H2,1-3H3,(H,28,30);2-21H2,1H3,(H,23,24)
SMILES: CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O
Molecular Formula: C49H100N2O3
Molecular Weight: 765.3 g/mol

BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE

CAS No.: 125804-04-8

Main Products

VCID: VC0163683

Molecular Formula: C49H100N2O3

Molecular Weight: 765.3 g/mol

BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE - 125804-04-8

CAS No. 125804-04-8
Product Name BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE
Molecular Formula C49H100N2O3
Molecular Weight 765.3 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]docosanamide;docosanoic acid
Standard InChI InChI=1S/C27H56N2O.C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h4-26H2,1-3H3,(H,28,30);2-21H2,1H3,(H,23,24)
Standard InChIKey NDGKBIRTNHDYCM-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O
Synonyms BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE
PubChem Compound 9940434
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator